molecular formula C22H17F2N3OS B2954365 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-28-9

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2954365
CAS No.: 897482-28-9
M. Wt: 409.45
InChI Key: XHZZNVWKDJPSCP-UHFFFAOYSA-N
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Description

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with difluoro groups and a piperazine moiety linked to a naphthalene carbonyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions.

    Coupling with Naphthalene Carbonyl Group: The final step involves coupling the piperazine derivative with a naphthalene carbonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid: Another compound with a naphthalene carbonyl group and difluoro substitution.

    Indole Derivatives: Compounds with similar biological activities and structural features.

Uniqueness

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its difluoro substitution and piperazine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-17-12-18(24)20-19(13-17)29-22(25-20)27-9-7-26(8-10-27)21(28)16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZZNVWKDJPSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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